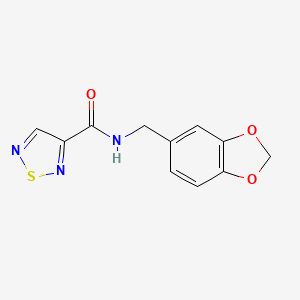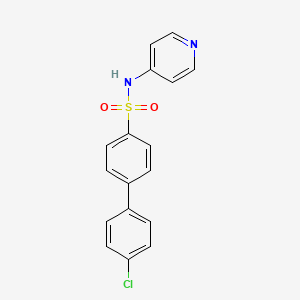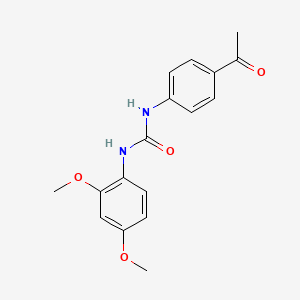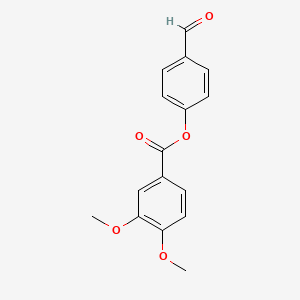
3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one, also known as TMDP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. TMDP is a benzofuran derivative that has been found to possess a range of biological activities, making it an attractive molecule for further investigation.
作用機序
The exact mechanism of action of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been found to enhance the activity of the GABAergic system, which is responsible for regulating neuronal excitability. It has also been shown to modulate the activity of the serotonergic and dopaminergic systems, which play a role in mood regulation.
Biochemical and Physiological Effects
3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been found to produce a range of biochemical and physiological effects. In animal studies, 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been shown to reduce anxiety-like behavior and improve cognitive function. It has also been found to have anticonvulsant effects and to protect against neuronal damage caused by oxidative stress. 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has also been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory conditions.
実験室実験の利点と制限
One of the advantages of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one is that it is relatively easy to synthesize and has good stability. This makes it suitable for use in laboratory experiments and for large-scale production. However, one limitation of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
将来の方向性
There are several future directions for research on 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one. One area of interest is the development of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential use of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one in the treatment of anxiety and depression. Further studies are also needed to fully understand the mechanism of action of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one and its effects on different biological systems.
合成法
The synthesis of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one involves the reaction of 3,4-dihydro-2H-pyran with methyl vinyl ketone in the presence of a Lewis acid catalyst. The resulting product is then treated with pyrrolidine and acetic anhydride to yield 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one. This synthesis method has been optimized to produce high yields of 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one with good purity, making it suitable for large-scale production.
科学的研究の応用
3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess a range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. 3,6,6-trimethyl-2-(1-pyrrolidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one has also been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3,6,6-trimethyl-2-(pyrrolidine-1-carbonyl)-5,7-dihydro-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10-13-11(18)8-16(2,3)9-12(13)20-14(10)15(19)17-6-4-5-7-17/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZICLLAEZFMPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,6-trimethyl-2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)



![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)

![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)
![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea](/img/structure/B5802934.png)
